1,3-Diphenylpropan-1-ol

Übersicht

Beschreibung

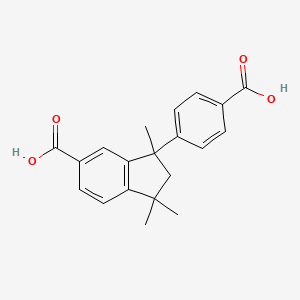

1,3-Diphenylpropan-1-ol is an organic compound with the chemical formula C15H16O. It is a colorless crystalline solid with a special aromatic odor. This compound is insoluble in water but soluble in many organic solvents such as ethers and alcohols . It is commonly used as an intermediate in organic chemical synthesis and has applications in pharmaceutical synthesis, flavor, and aroma industries .

Vorbereitungsmethoden

1,3-Diphenylpropan-1-ol can be synthesized through various methods. One commonly used method involves the condensation of benzaldehyde and acetone under acidic conditions, followed by a reduction reaction to obtain the target product . Another method involves the β-alkylation of 1-phenylethanol with benzyl alcohols under transition-metal-free conditions using t-BuONa as both a base and radical initiator . This method is efficient and environmentally friendly, producing the compound with excellent yield .

Analyse Chemischer Reaktionen

1,3-Diphenylpropan-1-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 1,3-diphenylpropan-1-one.

Reduction: It can be reduced to form 1,3-diphenylpropan-1-amine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Diphenylpropan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and double bond oxygen compounds.

Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is used in the flavor and aroma industries for the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 1,3-Diphenylpropan-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the phenyl rings. The hydroxyl group can undergo oxidation and reduction reactions, while the phenyl rings can participate in electrophilic aromatic substitution reactions . These reactions allow the compound to be used as an intermediate in the synthesis of more complex molecules.

Vergleich Mit ähnlichen Verbindungen

1,3-Diphenylpropan-1-ol can be compared with other similar compounds such as:

1,3-Diphenyl-2-propen-1-ol: This compound has a similar structure but contains a double bond between the second and third carbon atoms.

1,3-Diphenyl-2-propyn-1-ol: This compound contains a triple bond between the second and third carbon atoms.

1,3-Diphenyl-2-propanone: This compound has a ketone group instead of a hydroxyl group.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both the hydroxyl group and the phenyl rings, making it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

1,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQODFKFKHCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-24-6 | |

| Record name | NSC69141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to 1,3-Diphenylpropan-1-ol highlighted in the research?

A1: The research papers discuss several synthetic approaches to this compound:

- One-Pot Jeffery-Heck Reaction and Reduction: This method utilizes allyl alcohols and iodoarenes as starting materials and employs a palladium catalyst for a sequential Jeffery-Heck reaction followed by a reduction step. [] This route is highlighted for its efficiency in synthesizing both 1,3-diphenylpropan-1-ols and 3-phenylpropan-1-ols.

- Enantioselective Reduction of 1,3-diphenylpropan-1-one: This approach uses chiral aluminum hydride reagents derived from hydroxy derivatives of levoglucosenone to reduce prochiral 1,3-diphenylpropan-1-one, resulting in enantiomerically enriched this compound. []

- Catalytic Hydrogenation of Benzalacetophenone Oxide: This method explores the influence of different catalysts, such as palladium, Raney nickel, and platinum oxide, on the hydrogenation of benzalacetophenone oxide. [] The choice of catalyst and reaction conditions impacts the selectivity towards different isomers of this compound.

- Transfer Hydrogenation of α,β-Unsaturated Ketones: This method uses rhodium-based catalysts like [Rh(cod)Cl]2 and Wilkinson's catalyst in ionic liquids to selectively reduce chalcone to 1,3-diphenylpropan-1-one. [, ] The choice of ionic liquid is critical for achieving the desired chemoselectivity.

Q2: Why is this compound considered a valuable synthetic intermediate?

A2: this compound serves as a versatile building block in organic synthesis for several reasons:

- Precursor to Biologically Active Compounds: It acts as a key intermediate in the synthesis of various unnatural compounds with potential biological activities. [] This includes its role as a precursor to flavans, a class of compounds with diverse pharmacological properties.

- Griffithane Natural Products: The dehydrated form of this compound, 1,3-diarylpropane, constitutes the core structure found in griffithane natural products isolated from Combretum griffithii stems. [] These natural products often exhibit interesting biological profiles.

Q3: How does the reaction environment, particularly ionic liquids, influence the synthesis of this compound?

A3: Research indicates that specific ionic liquids can dramatically alter the chemoselectivity of rhodium-catalyzed transfer hydrogenation reactions involving α,β-unsaturated ketones like chalcone. [, ] While reactions in conventional molecular solvents typically yield this compound as the final product, certain ionic liquids like [emim][BuSO4] and [emin][HeSO4] favor the formation of 1,3-diphenylpropan-1-one. This altered selectivity suggests an interaction between the chalcone carbonyl group and the ionic liquid, hindering its reduction.

Q4: What are the potential applications of this compound derivatives in medicinal chemistry?

A4: While the provided research focuses on synthetic aspects, the significance of this compound extends to its potential in medicinal chemistry:

- Flavan Synthesis: 1,3-Diphenylpropan-1-ols are important precursors to flavans. [] This is particularly relevant as flavans exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The research highlights the synthesis of 7-methoxy-3′,4′-methylenedioxy flavan, a natural product isolated from Ageratum conyzoides, and the formal synthesis of 4′-hydroxy-7-methoxy flavan, an anti-feedant compound from Lycoris radiata species.

- Conformationally Restricted 1,3-Aminoalcohol: A stereocontrolled route to synthesize (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol is described. [] This conformationally restricted 1,3-aminoalcohol, once resolved, could be a valuable tool in medicinal chemistry for studying structure-activity relationships and potentially developing new therapeutics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)

![4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B1266686.png)